N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrole ring via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Derivative: The starting material, o-phenylenediamine, undergoes cyclization with formic acid to form 2-methylbenzimidazole.
Alkylation: The benzimidazole derivative is then alkylated using a suitable alkylating agent such as bromoacetic acid to introduce the acetamide group.
Coupling with Pyrrole: The final step involves coupling the benzimidazole-acetamide intermediate with 2,5-dimethylpyrrole under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The benzimidazole and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole or pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
Medically, this compound has potential as a pharmacophore for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, while the pyrrole ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide: Lacks the dimethyl groups on the pyrrole ring.
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is unique due to the presence of both the benzimidazole and dimethylpyrrole moieties, which can confer distinct chemical and biological properties. The dimethyl groups on the pyrrole ring can influence the compound’s reactivity and binding characteristics, making it a valuable scaffold for further research and development.
Properties
Molecular Formula |
C16H18N4O |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C16H18N4O/c1-11-7-8-12(2)20(11)10-16(21)17-9-15-18-13-5-3-4-6-14(13)19-15/h3-8H,9-10H2,1-2H3,(H,17,21)(H,18,19) |
InChI Key |
IQROKACHAXCKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NCC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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